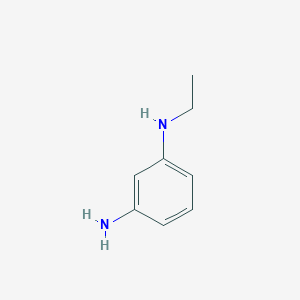

1-N-ethylbenzene-1,3-diamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-N-ethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAWDMHLJNVGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581750 | |

| Record name | N~1~-Ethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50617-74-8 | |

| Record name | N~1~-Ethylbenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 N Ethylbenzene 1,3 Diamine

Aromatic Ring Reactivity of 1-N-ethylbenzene-1,3-diamine

The benzene (B151609) ring in this compound is electron-rich due to the electron-donating nature of the two amino substituents, making it highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution Directing Effects of Amino Groups

Both the primary amino (-NH₂) and the secondary ethylamino (-NHCH₂CH₃) groups are potent activating groups in electrophilic aromatic substitution (EAS) reactions. byjus.comwikipedia.org They donate electron density to the benzene ring through resonance, thereby increasing its nucleophilicity and making it more reactive than benzene itself. chemistrysteps.com These groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

In this compound, the directing effects of the two amino groups are cooperative. The positions ortho and para to the amino group at C1 are C2, C4, and C6. The positions ortho and para to the ethylamino group at C3 are C2, C4, and C6. Therefore, electrophilic substitution is strongly favored at the C2, C4, and C6 positions. The C5 position is sterically hindered and electronically disfavored. The relative distribution of products among the C2, C4, and C6 positions would depend on the specific electrophile and reaction conditions, with steric hindrance playing a significant role. For instance, bulkier electrophiles would favor substitution at the less hindered C4 and C6 positions over the C2 position, which is situated between the two amino groups.

In strongly acidic conditions, such as those used for nitration, the amino groups can be protonated to form ammonium (B1175870) ions (-NH₃⁺ and -NH₂⁺CH₂CH₃). These protonated forms are strongly deactivating and meta-directing. byjus.comlibretexts.org This can lead to a complex mixture of products, including a significant amount of the meta-substituted product relative to the usual ortho- and para-isomers. To achieve selective substitution, the amino groups are often protected by acylation before carrying out the electrophilic substitution. byjus.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 1-N-ethyl-2-nitrobenzene-1,3-diamine, 1-N-ethyl-4-nitrobenzene-1,3-diamine, 1-N-ethyl-6-nitrobenzene-1,3-diamine |

| Halogenation | Br⁺, Cl⁺ | 1-N-ethyl-4-bromobenzene-1,3-diamine, 1-N-ethyl-4,6-dibromobenzene-1,3-diamine |

| Sulfonation | SO₃ | 4-amino-2-(ethylamino)benzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | Generally not feasible due to complexation of the Lewis acid catalyst with the basic amino groups. libretexts.org |

| Friedel-Crafts Acylation | RC(O)⁺ | Generally not feasible for the same reason as alkylation. Protection of the amino groups is required. libretexts.org |

Note: The product distribution is a prediction based on general principles of electrophilic aromatic substitution.

Oxidation Reactions and Corresponding Product Characterization

The initial oxidation product would likely be a quinone-diimine. Further oxidation or reaction with other species could lead to more complex polymeric materials. The characterization of such products would typically involve spectroscopic techniques such as UV-Vis, IR, NMR, and mass spectrometry to elucidate the structure of the resulting compounds.

Reduction Transformations and Derivative Formation

The aromatic ring of this compound is already in a reduced state. However, if the ring were to bear reducible substituents, such as a nitro group, these could be readily reduced without affecting the diamine functionality. For example, the catalytic hydrogenation of a nitro-substituted N-ethyl-m-phenylenediamine would yield the corresponding triamine. This type of reduction is a common synthetic strategy for preparing polysubstituted aromatic amines. For instance, the reduction of N,N-diethyl-4-nitro-1,3-benzenediamine with hydrogen over a palladium catalyst would yield N1,N1-diethylbenzene-1,2,4-triamine. chemicalbook.com

Amine Group Chemical Transformations

The primary and secondary amino groups of this compound are nucleophilic and can participate in a wide range of chemical reactions.

Alkylation and Acylation Reactions of Amino Moieties

Both amino groups can undergo N-alkylation and N-acylation. Given the presence of a primary and a secondary amine, selective reaction at one site over the other can be challenging and often depends on the reaction conditions and the nature of the alkylating or acylating agent. Generally, the primary amine is more sterically accessible and may react preferentially under kinetically controlled conditions.

Alkylation: Reaction with alkyl halides or other alkylating agents can introduce additional alkyl groups onto the nitrogen atoms. researchgate.net Reductive alkylation, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. researchgate.net

Acylation: Acylation with acid chlorides or anhydrides readily occurs at both amino groups to form the corresponding amides. mrcolechemistry.co.uk This reaction is often used to protect the amino groups during other transformations of the molecule, as the resulting amide is less nucleophilic and less prone to oxidation. byjus.com

Table 2: Potential Products of Amine Group Transformations of this compound

| Reaction | Reagent | Potential Product(s) |

| Alkylation | Methyl iodide | N-ethyl-N'-methylbenzene-1,3-diamine, N-ethyl-N,N'-dimethylbenzene-1,3-diamine, etc. |

| Acylation | Acetyl chloride | N-(3-amino-2-ethylaminophenyl)acetamide, N,N'-(1,3-phenylene)bis(N-ethylacetamide) |

Note: The table shows illustrative examples, and the actual product distribution would depend on stoichiometry and reaction conditions.

Cyclization Reactions Leading to Heterocyclic Compounds

Diamines are valuable precursors for the synthesis of various heterocyclic compounds. 1,3-Diamines can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form seven-membered rings, such as benzodiazepines. rsc.orgnih.gov For example, the reaction of o-phenylenediamine (B120857) with β-diketones can yield 1,5-benzodiazepines. researchgate.net By analogy, this compound could potentially react with suitable dicarbonyl compounds to form N-ethyl substituted benzodiazepine (B76468) derivatives.

Furthermore, reactions with other bifunctional electrophiles can lead to the formation of other heterocyclic systems. For instance, condensation with α-dicarbonyl compounds could potentially lead to the formation of substituted quinoxalines, although this is more characteristic of 1,2-diamines. The reaction of o-phenylenediamines with various reagents to form phenazines is also a well-established synthetic route. guidechem.comnih.govias.ac.in While 1,3-diamines would not directly form phenazines in the same manner, intramolecular cyclization reactions of appropriately substituted derivatives could lead to other fused heterocyclic systems.

Based on a comprehensive review of the available research, there is insufficient specific data regarding the chemical reactivity and polymerization pathways solely for the compound "this compound" within the scope of the requested outline.

General synthetic methodologies exist for the formation of benzimidazoles, quinoxalines, benzodiazepines, polyimides, and polyurethane-imides using various aromatic diamines. For instance, the synthesis of quinoxaline (B1680401) derivatives typically involves the condensation of aryl-1,2-diamines with 1,2-diketones nih.govsid.ir. Benzimidazole formation is often achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids semanticscholar.orgresearchgate.net. Likewise, benzodiazepine structures are commonly developed from the reaction of o-phenylenediamines with ketones nih.gov. In polymer chemistry, polyimides are generally synthesized via polycondensation of aromatic diamines with tetracarboxylic dianhydrides titech.ac.jpnasa.gov, and polyurethane-imide elastomers are formed from isocyanates, polyols, acid anhydrides, and diamines scirp.org.

However, the literature retrieved does not provide specific examples, detailed research findings, or data tables for reactions where this compound is the explicit diamine reactant for these transformations. Therefore, generating a thorough and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific compound is not possible with the currently available information.

Polymerization and Oligomerization Studies Involving Diamines

Role of Diamine Structure as Monomer in Specific Polymer Architectures

This compound, an unsymmetrical aromatic diamine, serves as a monomer in the synthesis of various polymer architectures, notably polyamides and polyimides. The presence of both a primary and a secondary amine group on the benzene ring imparts specific reactivity and structural characteristics to the resulting polymers. The reactivity of the two amine groups can differ, which may be exploited to control the polymerization process and the final polymer structure.

In the formation of polyamides, for instance, this compound can be reacted with diacyl chlorides. The differing nucleophilicity of the primary (-NH2) and secondary (-NH-ethyl) amines can influence the rate of acylation, potentially leading to a more controlled or specific polymer chain growth. The ethyl substituent on one of the amine groups introduces a degree of asymmetry and steric hindrance that can disrupt the regular packing of polymer chains. This often results in polymers with increased solubility and lower melting points compared to those derived from unsubstituted m-phenylenediamine (B132917).

Influence of Diamine Substituents on Polymer Microstructure and Performance

The N-ethyl substituent in this compound plays a crucial role in determining the microstructure and performance of polymers derived from it. This alkyl group has a significant impact on several key polymer properties:

Solubility: The presence of the ethyl group disrupts the intermolecular hydrogen bonding that is typically strong in polyamides derived from unsubstituted diamines. This disruption leads to a decrease in crystallinity and an increase in the free volume between polymer chains, thereby enhancing the solubility of the polymer in organic solvents.

Thermal Properties: The introduction of the N-ethyl group can lower the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polymers. This is attributed to the increased flexibility of the polymer chain and the reduced efficiency of chain packing.

Mechanical Properties: While the disruption of hydrogen bonding can lead to a decrease in tensile strength and modulus compared to analogous polymers from unsubstituted m-phenylenediamine, it can also impart increased toughness and flexibility.

The following table provides a comparative overview of the expected influence of different N-substituents on the properties of polyamides derived from N-substituted benzene-1,3-diamines, based on general principles of polymer chemistry.

| Substituent on Amine | Expected Effect on Polymer Crystallinity | Expected Effect on Solubility | Expected Effect on Glass Transition Temperature (Tg) |

| Hydrogen (unsubstituted) | High | Low | High |

| Methyl | Reduced | Increased | Lowered |

| Ethyl | Reduced | Increased | Lowered |

| Phenyl | Significantly Reduced | Significantly Increased | Potentially Increased (due to bulky group) |

Ligand Chemistry and Coordination Behavior

Complexation with Transition Metal Centers in Organometallic Synthesis

This compound can act as a bidentate ligand in organometallic synthesis, coordinating to transition metal centers through the lone pairs of electrons on its two nitrogen atoms. The presence of both a primary and a secondary amine allows for the formation of stable chelate rings with metal ions.

The coordination of this compound to a transition metal can be influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other ligands. The ethyl group on one of the nitrogen atoms can exert steric effects that influence the coordination geometry and the stability of the resulting metal complex.

Research on structurally similar N-substituted diamine ligands has shown that they can form a wide variety of coordination complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). These complexes can exhibit different coordination numbers and geometries depending on the metal and the reaction conditions.

Chelation Effects and Coordination Geometries

As a bidentate ligand, this compound forms a chelate ring upon coordination to a metal center. The chelate effect, which is the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands, is expected to be significant.

The ethyl substituent can influence the preferred coordination geometry. For example, the steric bulk of the ethyl group might favor a distorted geometry around the metal center. In the case of square planar or octahedral complexes, the ethyl group could be oriented in a way that minimizes steric interactions with other ligands.

The coordination of N-alkylated diamines to transition metals can result in various geometries, as illustrated by studies on related compounds. For instance, complexes of N,N'-dibenzylethane-1,2-diamine with Cu(II) and Ni(II) have been shown to adopt elongated octahedral and regular octahedral geometries, respectively nih.gov. The specific coordination geometry for complexes of this compound would need to be determined experimentally, but it is likely to be influenced by the electronic and steric properties of the ligand.

The table below summarizes common coordination geometries observed for transition metal complexes with bidentate diamine ligands.

| Metal Ion | Typical Coordination Number | Common Geometries |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Zn(II) | 4 | Tetrahedral |

Analytical Methodologies for Characterization and Detection of 1 N Ethylbenzene 1,3 Diamine

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 1-N-ethylbenzene-1,3-diamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H NMR spectroscopy provides detailed information about the chemical environment of each proton.

The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the protons of the ethyl group, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating effects of the amino groups and the ethyl substituent on the benzene (B151609) ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic C-H | 6.0 - 7.5 | Multiplet | 4H |

| -NH- (ethylamino) | 3.0 - 5.0 | Broad Singlet | 1H |

| -NH2 (amino) | 3.0 - 5.0 | Broad Singlet | 2H |

| -CH2- (ethyl) | 3.1 - 3.3 | Quartet | 2H |

| -CH3 (ethyl) | 1.2 - 1.4 | Triplet | 3H |

Note: Predicted values are based on analogous compounds and theoretical principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Detailed Research Findings: The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of both primary and secondary amines, C-N stretching, and aromatic C-H and C=C stretching. orgchemboulder.comwpmucdn.com

N-H Stretching: Primary amines (R-NH2) typically exhibit two bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. Secondary amines (R2NH) show a single, weaker band in the 3350-3310 cm⁻¹ range. orgchemboulder.compressbooks.pub Therefore, this compound should display absorptions in both of these regions.

Aromatic C-H Stretching: These bands are generally found just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The ethyl group's C-H bonds will show stretching vibrations just below 3000 cm⁻¹.

N-H Bending: Primary amines show a bending vibration between 1650 and 1580 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: These appear in the 1600-1450 cm⁻¹ region.

C-N Stretching: For aromatic amines, this absorption is typically strong and appears in the 1335-1250 cm⁻¹ range. libretexts.orgorgchemboulder.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH2) | N-H Stretch | 3400 - 3300 (asymmetric & symmetric) | Medium |

| Secondary Amine (-NH-) | N-H Stretch | 3350 - 3310 | Weak |

| Aromatic C-H | C-H Stretch | > 3000 | Medium |

| Aliphatic C-H (ethyl) | C-H Stretch | < 3000 | Medium-Strong |

| Primary Amine (-NH2) | N-H Bend | 1650 - 1580 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Strong |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally sensitive compounds like this compound.

Detailed Research Findings: The separation of phenylenediamine isomers and their derivatives is commonly achieved using reversed-phase HPLC with a C18 column. sielc.comsielc.comijpsr.com A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. nih.gov Detection is often performed using a UV detector, as aromatic amines exhibit strong absorbance in the UV region, typically around 210-255 nm. sielc.comsielc.comnih.gov For N-alkylated phenylenediamines, a simple isocratic method with a mobile phase of acetonitrile and water with an acid modifier like sulfuric acid can be effective. sielc.com

Typical HPLC Parameters for the Analysis of N-Alkylated Phenylenediamines

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., H₂SO₄) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-255 nm |

| Injection Volume | 1-10 µL |

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS, PID)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the polarity of amines, which can lead to peak tailing, specific column deactivations or derivatization may be necessary for optimal analysis. labrulez.com

Detailed Research Findings: The analysis of aromatic amines by GC often utilizes capillary columns with various stationary phases. labrulez.com A Flame Ionization Detector (FID) is a common and robust detector for organic compounds. ornl.govchromatographyonline.commeasurlabs.comvitas.no For enhanced sensitivity and structural confirmation, a Mass Spectrometer (MS) can be used as a detector. A Photoionization Detector (PID) is also suitable for aromatic compounds. To improve peak shape and volatility, derivatization of the amine groups can be performed. labrulez.com

General GC Parameters for Aromatic Amine Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, CP-Volamine) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 - 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 - 300 °C |

| Temperature Program | Ramped from a lower initial temperature to a final temperature to ensure separation of components. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions and for preliminary screening of samples.

Detailed Research Findings: For the separation of phenylenediamines, silica (B1680970) gel plates are commonly used as the stationary phase. matec-conferences.org A mobile phase consisting of a mixture of solvents with varying polarities is used to achieve separation. A solvent system containing ethyl acetate (B1210297), n-butanol, and water has been shown to be effective for separating phenylenediamine isomers. matec-conferences.org Visualization of the separated spots can be achieved under UV light (typically at 254 nm), as the aromatic rings absorb UV radiation. matec-conferences.orgictsl.net The retention factor (Rf) value is a key parameter for identification.

Suggested TLC System for this compound

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate / n-butanol / water |

| Visualization | UV lamp at 254 nm |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical tool renowned for its high sensitivity and specificity, making it indispensable for the molecular analysis of this compound. Coupled with chromatographic separation techniques like liquid chromatography (LC), LC-MS/MS has become a method of choice for both qualitative and quantitative analysis. researchgate.net

In the synthesis and application of this compound, mass spectrometry is crucial for verifying the structures of intended products and identifying transient intermediates and unintended side products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of elemental compositions. nih.govresearchgate.net

During analysis, the fragmentation patterns generated in the mass spectrometer are characteristic of a molecule's specific structure. For instance, the cleavage of the ethyl group or fragmentation of the benzene ring can produce diagnostic ions that help in elucidating the molecular structure of reaction products. mdpi.com The systematic study of these fragmentation pathways allows researchers to distinguish between isomers and confirm the outcomes of synthetic steps, such as cyclocondensation or derivatization reactions. researchgate.net The use of LC-HRMS is particularly effective in characterizing reaction mixtures, as it can separate complex components before mass analysis, enabling the identification of side products even when they are present in small quantities. nih.govresearchgate.net

The ability to detect and quantify minute amounts of chemical compounds is critical for quality control and safety assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for measuring trace levels of aromatic amines and their derivatives. researchgate.netlcms.cz This technique is essential for quantifying potential impurities in this compound samples or for monitoring its presence in various matrices.

Validated LC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) or parts-per-billion (ppb) range. nih.govnih.gov These methods are characterized by key performance parameters, including linearity, accuracy, and precision, which ensure the reliability of the quantitative data. mdpi.com For example, methods developed for similar N-ethylated compounds and phenylenediamines demonstrate excellent linearity over a wide concentration range and high accuracy, making them suitable for regulatory compliance and quality assurance in manufacturing processes. nih.govnih.govnih.gov

| Analyte (Analogue Compound) | Technique | Linearity Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |

|---|---|---|---|---|

| p-Phenylenediamine (B122844) (PPD) | LC-MS/MS | 5-2000 | 5 | nih.gov |

| N-acetyl-p-phenylenediamine (MAPPD) | LC-MS/MS | 5-2000 | 5 | nih.gov |

| N,N-diacetyl-p-phenylenediamine (DAPPD) | LC-MS/MS | 5-2000 | 5 | nih.gov |

| N-Ethyl-α-ethyl-phenethylamine (ETH) | LC-MS/MS | 5-500 | 5 | nih.gov |

Advanced Characterization for Material Science Applications

When this compound is used as a monomer or building block in material science, particularly in the development of polymers, a suite of advanced analytical techniques is employed to characterize the resulting materials' physical and structural properties.

Thermal analysis techniques are vital for determining the operational limits and stability of polymeric materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature. It is used to assess thermal stability, with key metrics being the onset temperature of decomposition and the temperature of 5% weight loss (Td5). mdpi.com For polymers derived from diamines, TGA curves can reveal multi-step degradation processes corresponding to the breakdown of different parts of the polymer structure. kashanu.ac.ir The amount of material remaining at high temperatures, known as the char yield, is also an important indicator of fire resistance. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine the glass transition temperature (Tg), which is a critical property for amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. kashanu.ac.irmdpi.com DSC can also identify melting points (Tm) and crystallization temperatures (Tc) in crystalline polymers.

| Material (Related Polymer Type) | Analysis Method | Key Finding | Reference |

|---|---|---|---|

| MWCNTs-g-(PDA-g-PMMA) | TGA | Weight loss at 160-350 °C related to PMMA degradation. | kashanu.ac.ir |

| MWCNTs-g-(PDA-g-PMMA) | DSC | Glass transition temperature (Tg) lower than pristine MWCNTs. | kashanu.ac.ir |

| Silicon-Containing Arylacetylene Resins | TGA | Td5 > 560 °C in nitrogen; residue yield > 87% at 800 °C. | mdpi.com |

| Diamine-Based Polybenzoxazines | DSC | Glass transition temperatures (Tg) measured to assess cured samples. | mdpi.com |

The surface topography and internal structure, collectively known as morphology, significantly influence a material's properties.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface. It is used to examine surface features, texture, and the dispersion of components in composite materials. For instance, in composites containing polymers derived from diamines, SEM can confirm the attachment and distribution of the polymer onto other substrates, such as carbon nanotubes. kashanu.ac.ir

Atomic Force Microscopy (AFM) offers even higher resolution, enabling the visualization of surfaces at the nanoscale. AFM can provide three-dimensional surface profiles and is used to study the fine details of polymer chain organization and the surface roughness of films and coatings. kashanu.ac.ir

X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline solid. scribd.com When a single crystal of a compound is available, XRD analysis can elucidate the precise arrangement of atoms, bond lengths, and bond angles within the molecule. nih.gov This information is fundamental to understanding structure-property relationships.

For materials derived from this compound, single-crystal XRD can reveal how molecules pack together in the solid state, which is governed by intermolecular forces like hydrogen bonding. nih.gov In the case of polycrystalline or semi-crystalline polymers, powder XRD is used to identify crystalline phases, determine the degree of crystallinity, and calculate key structural parameters like the lattice constant, which is the distance between unit cells in a crystal. libretexts.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P212121 | nih.gov |

| Unit Cell, a (Å) | 38.821 | nih.gov |

| Unit Cell, b (Å) | 20.900 | nih.gov |

| Unit Cell, c (Å) | 7.172 | nih.gov |

Theoretical and Computational Investigations of 1 N Ethylbenzene 1,3 Diamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 1-N-ethylbenzene-1,3-diamine. These calculations provide a quantitative basis for understanding its chemical behavior.

The electronic structure of a molecule is paramount in determining its reactivity. For this compound, the distribution of electrons, dictated by the aromatic ring and the two amine groups—one primary and one secondary—governs its nucleophilic and electrophilic potential.

DFT calculations can be employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilicity. Conversely, the LUMO energy reflects its ability to accept electrons, a measure of its electrophilicity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The presence of the electron-donating ethyl and amino groups on the benzene (B151609) ring increases the electron density of the aromatic system, thereby raising the HOMO energy level and making the molecule a good electron donor. The nitrogen atoms of the diamine groups are the primary sites of nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Indicates strong electron-donating capability (nucleophilicity). |

| LUMO Energy | -0.8 eV | Suggests a moderate ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Implies good kinetic stability under normal conditions. |

Note: These values are illustrative and would be determined through specific DFT calculations (e.g., using B3LYP functional with a 6-311++G(d,p) basis set).

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and the electrophilicity index, can further quantify the molecule's reactivity. The molecular electrostatic potential (MEP) map visually represents the electron density distribution, highlighting the electron-rich regions (typically around the nitrogen atoms) that are susceptible to electrophilic attack.

The flexibility of the N-ethyl group introduces conformational isomers for this compound. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule, which corresponds to the global minimum on the potential energy surface.

Theoretical calculations can predict the relative energies of different conformers arising from the rotation around the C-N bond of the ethylamino group and the C-C bond of the ethyl group. By performing a potential energy surface scan, researchers can identify stable conformers and the energy barriers for their interconversion.

The most stable conformer is likely to have the ethyl group oriented to minimize steric hindrance with the adjacent amino group and the aromatic ring. The stability of different conformers is influenced by a delicate balance of steric repulsion and subtle electronic effects like hyperconjugation.

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | ~180 | 0.00 | Most Stable |

Note: The values presented are hypothetical and serve to illustrate the expected outcomes of a conformational analysis.

Understanding the conformational landscape is crucial as the geometry of the molecule can significantly influence its reactivity and its ability to coordinate with metal ions.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with the experimental one, the molecular structure can be confirmed.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical infrared (IR) spectrum. This allows for the assignment of vibrational modes observed in an experimental IR spectrum to specific functional groups and motions within the molecule, such as N-H stretching, C-N stretching, and aromatic C-H bending.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectrum. This provides information about the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

These predictive studies are invaluable for interpreting experimental data and confirming the synthesis of the target compound.

Molecular Modeling and Simulation Studies

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques can explore the dynamic behavior of the molecule and its interactions with other chemical species.

Computational methods can be used to explore potential reaction pathways for this compound. By mapping the potential energy surface, it is possible to identify transition states and calculate the activation energies for various reactions.

For instance, in reactions such as N-alkylation or N-acylation, computational models can predict the most likely site of reaction (the primary vs. the secondary amine) and the energy profile of the reaction. This information is critical for understanding reaction mechanisms and optimizing synthetic procedures. The calculations would typically involve locating the transition state structure and performing frequency calculations to confirm it is a first-order saddle point on the potential energy surface.

This compound, with its two nitrogen donor atoms, can act as a bidentate ligand in coordination complexes with metal ions. Molecular modeling and DFT calculations are powerful tools for predicting how this ligand will interact with different metals.

These computational studies can:

Determine Coordination Modes: Predict whether the ligand will coordinate in a chelating fashion (binding to the same metal center through both nitrogen atoms) or as a bridging ligand (connecting two different metal centers).

Calculate Binding Energies: Quantify the strength of the ligand-metal bond by calculating the binding energy. This can help in predicting the stability of different metal complexes.

Table 3: Predicted Binding Energies of this compound with Various Metal Ions (Illustrative)

| Metal Ion | Coordination Geometry | Binding Energy (kcal/mol) |

|---|---|---|

| Cu(II) | Distorted Square Planar | -45.2 |

| Ni(II) | Square Planar | -41.5 |

Note: These values are for illustrative purposes and would be obtained from DFT calculations on the corresponding metal complexes.

The electronic properties of the ligand, such as the charge distribution on the nitrogen atoms, and steric factors, such as the bulkiness of the ethyl group, will influence its coordination preferences. For example, the ethyl group might sterically hinder the formation of certain complex geometries. Molecular dynamics simulations can also be employed to study the dynamic stability of these complexes in solution.

Structure-Reactivity Relationship Studies

Theoretical and computational models are instrumental in elucidating the intricate relationship between the molecular structure of this compound and its chemical reactivity. These studies provide critical insights into how specific structural features, such as the N-ethyl group and the arrangement of the amino moieties, govern the compound's behavior in chemical reactions.

Influence of Ethyl Group on Molecular Interactions and Steric Hindrance

The presence of an N-ethyl group on the this compound molecule introduces distinct electronic and steric effects that significantly influence its molecular interactions and reactivity compared to its unsubstituted counterpart, benzene-1,3-diamine.

Molecular Interactions: The ethyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density increases the nucleophilicity of the substituted nitrogen atom, making it more reactive towards electrophiles. This enhanced electron density on the nitrogen can also influence non-covalent interactions, such as hydrogen bonding, with solvent molecules or other reactants.

Steric Hindrance: Steric hindrance describes how the spatial arrangement of atoms or groups within a molecule affects its ability to react. The ethyl group, being larger than a hydrogen atom, creates a more crowded environment around the substituted nitrogen atom. This steric bulk can impede the approach of reactants, particularly large ones, to the nitrogen's lone pair of electrons. osti.gov The increase in steric hindrance from a methyl to an ethyl group is considered significant. osti.gov

In reactions where the nitrogen atom acts as a nucleophile, the ethyl group's steric hindrance can counteract its electronic activating effect. mdpi.com For instance, in polymerization reactions to form epoxy resins, bulky electron-donating ethyl groups have been shown to diminish the reactivity of aromatic diamines primarily through steric hindrance. mdpi.comresearchgate.net This effect can lead to higher required curing temperatures for reactions involving N-ethylated diamines compared to less substituted amines. mdpi.com Studies on the rearrangement of N-alkyl arylsulphonamides have demonstrated that larger N-alkyl groups, such as ethyl and particularly branched alkyls, can prevent certain reaction pathways (like cyclization) by sterically blocking the necessary conformation, thereby favoring alternative reactions. nih.govmdpi.com

The table below summarizes the dual influence of the ethyl group on the reactivity of the N-ethylamino moiety.

| Feature | Electronic Effect | Steric Effect | Net Impact on Reactivity |

| Ethyl Group | Electron-donating, increases nucleophilicity of the nitrogen atom. | Increases spatial bulk around the nitrogen atom, impeding the approach of reactants. | The outcome depends on the specific reaction, balancing increased nucleophilicity against steric accessibility. |

Substituent Effects on Reaction Selectivity and Rate

The reactivity of the aromatic ring in this compound is governed by the powerful activating effects of its two amino substituents: the primary amino (-NH₂) group and the secondary N-ethylamino (-NHC₂H₅) group. Both are strong electron-donating groups that enhance the rate of electrophilic aromatic substitution and direct incoming electrophiles to specific positions on the ring. libretexts.orgstudymind.co.uk

Influence on Reaction Rate: Substituents on a benzene ring can dramatically alter its reactivity towards electrophiles. libretexts.org Electron-donating groups activate the ring by increasing its electron density, making it more attractive to electrophiles. studymind.co.ukmsu.edu Both the -NH₂ and -NHC₂H₅ groups are potent activators due to the resonance effect, where the nitrogen's lone pair of electrons is delocalized into the aromatic π-system. libretexts.org This activation leads to significantly faster reaction rates for electrophilic substitution compared to unsubstituted benzene. libretexts.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, deactivating it and slowing the reaction rate. studymind.co.uk The rate constants for reactions involving substituted anilines are shown to be dependent on the electron density of the nitrogen atom. researchgate.net

The general order of reactivity is influenced by the nature of the substituent on the benzene ring.

| Substituent Type | Effect on Benzene Ring | Impact on Reaction Rate | Example Groups |

| Activating | Electron-donating | Increases rate | -NH₂, -NHR, -OH, -OR, -Alkyl |

| Deactivating | Electron-withdrawing | Decreases rate | -NO₂, -CN, -SO₃H, -COR, Halogens |

Influence on Reaction Selectivity: The amino and N-ethylamino groups are ortho-, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. In this compound, the positions on the ring are influenced by both groups. The C4 and C6 positions are ortho to one amino group and para to the other, making them highly activated and the most probable sites for electrophilic attack. The C2 position is ortho to both groups, which could lead to significant steric hindrance. The C5 position is meta to both groups and is therefore the least likely to be substituted.

The Hammett equation is often used to correlate the rate and equilibrium constants of reactions involving substituted benzene derivatives. nih.gov A negative Hammett reaction constant (ρ) indicates that the reaction is favored by electron-donating groups, which is characteristic of electrophilic aromatic substitution. researchgate.netnih.gov

Environmental Behavior and Degradation Pathways of Aromatic Diamines

Abiotic Transformation Processes

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For aromatic diamines, these transformations are primarily driven by light energy (photolysis) and reactions with naturally occurring oxidants.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. pharmaguideline.com In aquatic and atmospheric environments, aromatic diamines can undergo direct and indirect photolysis. Direct photolysis occurs when the molecule itself absorbs photons, leading to its decomposition. Indirect photolysis involves other substances in the environment, known as photosensitizers, which absorb light and then transfer that energy to the aromatic diamine, causing it to break down.

In the case of some p-phenylenediamine (B122844) (PPD) derivatives, direct photochemistry has been observed to be a significant degradation pathway in aquatic environments. researchgate.net For instance, the half-life of 6PPD-quinone, a transformation product of a common PPD antioxidant, was found to be 17.5 hours at 20°C under simulated sunlight. researchgate.net The efficiency of photolytic degradation can be influenced by environmental factors such as pH and temperature. sid.irresearchgate.net For example, studies on nitroaniline derivatives, which are also aromatic amines, have shown that photodegradation is more effective in alkaline conditions. sid.irresearchgate.net The presence of photocatalysts like titanium dioxide (TiO2) can also significantly enhance the rate of degradation under UV light. sid.ir

In the atmosphere, volatile aromatic amines are subject to rapid photo-oxidation, primarily through reactions with hydroxyl radicals. nih.gov This process contributes to their degradation and limits their persistence in the air.

Table 1: Factors Influencing Photolytic Degradation of Aromatic Amines

| Parameter | Influence on Degradation Rate | Reference |

|---|---|---|

| pH | Effective degradation observed in alkaline conditions for certain aniline (B41778) derivatives. | sid.irresearchgate.net |

| Temperature | Degradation rates can be temperature-dependent; for example, 6PPD-Q showed no observable degradation at 4°C over 48h. | researchgate.net |

| Photocatalyst | Presence of catalysts like Ag-TiO2 significantly increases degradation percentage under UV light. | sid.ir |

| Oxygen | Degradation rate of some aniline derivatives decreases with increasing oxygen in the system. | sid.irresearchgate.net |

Chemical oxidation is a crucial abiotic process that contributes to the transformation of aromatic diamines in soil and water. These reactions are often mediated by naturally occurring oxidants present in the environment.

Manganese dioxide (MnO₂), a common mineral in soils and sediments, is a significant oxidant for aromatic amines. acs.org The oxidation process can lead to polymerization and oxidative coupling of these amines to soil and sediment organic matter. acs.org The rate of oxidation by MnO₂ is influenced by the specific structure of the aromatic amine. acs.org

Other environmental oxidants such as ozone (O₃) and chlorine dioxide (ClO₂) also contribute to the degradation of aromatic amines. acs.org In aqueous environments, advanced oxidation processes (AOPs) involving powerful oxidizing agents can effectively degrade these compounds. For example, the Fered-Fenton process, which generates hydroxyl radicals, has been shown to rapidly degrade m-phenylenediamine (B132917). nih.gov Studies have demonstrated that under optimal conditions (pH 3.2), 100% degradation of m-phenylenediamine could be achieved within 60 minutes. nih.gov Water radical cations, which can be generated in aqueous microdroplets, have also been shown to facilitate the direct oxidation of aromatic amines under ambient conditions without the need for catalysts. nih.gov

In the atmosphere, the primary degradation pathway for many organic compounds, including aromatic amines, is through reaction with hydroxyl radicals (•OH). nih.govoecd.org These highly reactive radicals are formed photochemically in the atmosphere and are often referred to as the "detergent" of the troposphere.

The reaction of hydroxyl radicals with aromatic amines is typically an addition to the aromatic ring or hydrogen abstraction from the amino group. acs.orgacs.org This initial reaction leads to the formation of radical cations and other intermediates, which then undergo further reactions, ultimately leading to the breakdown of the original compound. acs.org The rate of this reaction is generally fast, leading to relatively short atmospheric half-lives for these compounds. For example, the calculated atmospheric half-life for the hydrolysis product of an isocyanate compound, which is an amine, is estimated to be 0.2 days due to its rapid photodegradation via reaction with hydroxyl radicals. oecd.org While specific kinetic data for 1-N-ethylbenzene-1,3-diamine is not available, its structural similarity to other aromatic amines suggests it would also be susceptible to rapid degradation by atmospheric hydroxyl radicals. wikipedia.org

Table 2: pKa Values of Cation Radicals Formed from OH Radical Oxidation

| Compound | pKa of Cation Radical | Reference |

|---|---|---|

| TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) | 5.3 | acs.org |

| PD (p-phenylenediamine) | 5.9 | acs.org |

| DMPD (N,N-dimethyl-p-phenylenediamine) | 6.1 | acs.org |

| TMB (N,N,N',N'-tetramethylbenzidine) | 5.1 | acs.org |

| DPA (diphenylamine) | 4.2 | acs.org |

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a key process in the ultimate removal of many organic pollutants from the environment.

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize aromatic diamines as a source of carbon and nitrogen for their growth. Several bacterial strains have been identified that can degrade various phenylenediamine compounds. For example, Klebsiella pneumoniae RS-13 and Acetobacter liquefaciens S-1 have been shown to degrade N,N'-dimethyl-p-phenylenediamine (DMPD). nih.gov Studies have also investigated the microbial degradation of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) and its quinone transformation product (6PPDQ) using inoculum from wastewater-activated sludge. asu.edu

The efficiency of aerobic biodegradation can be influenced by various physicochemical parameters, including temperature, pH, and the availability of other nutrients like carbon and nitrogen sources. nih.gov For instance, Klebsiella pneumoniae RS-13 was found to degrade DMPD efficiently at pH levels between 6 and 8 and at low concentrations of carbon and nitrogen. nih.gov

The initial step in the aerobic biodegradation of many aromatic compounds by bacteria is the enzymatic incorporation of oxygen into the aromatic ring. This is often catalyzed by a class of enzymes known as oxygenases. Dioxygenases are particularly important as they incorporate both atoms of molecular oxygen (O₂) into the substrate. researchgate.netsciencescholar.us

Aromatic ring-hydroxylating dioxygenases are multicomponent enzyme systems that catalyze the conversion of aromatic compounds into cis-dihydrodiols. researchgate.netresearchgate.net This step is crucial as it breaks the aromaticity of the ring, making it more susceptible to subsequent cleavage and further degradation. These dioxygenase systems typically consist of a terminal dioxygenase, which contains a Rieske-type [2Fe-2S] cluster and a mononuclear non-heme iron center, along with an electron transport chain involving a ferredoxin and a reductase. nih.gov

While specific studies on the dioxygenase-mediated degradation of this compound are not available, the well-established role of these enzymes in the degradation of a wide range of aromatic hydrocarbons suggests that this would be a probable metabolic pathway. researchgate.netnih.gov Bacteria have been shown to possess a diverse array of dioxygenase genes, allowing them to adapt to and degrade various aromatic pollutants. nih.gov

Aerobic Biodegradation Pathways by Microorganisms

Aromatic Ring Cleavage Mechanisms

The aerobic biodegradation of aromatic amines like this compound culminates in the cleavage of the stable benzene (B151609) ring, a process primarily mediated by specialized microbial enzymes. The initial steps typically involve peripheral enzymatic reactions that modify the amine and ethyl substituents and hydroxylate the aromatic ring. These modifications transform the parent compound into a dihydroxy-substituted intermediate, most commonly a catechol or a substituted catechol.

Once a catecholic intermediate is formed, aerobic microorganisms employ powerful enzymes known as dioxygenases to cleave the aromatic ring. This cleavage can occur through two principal mechanisms:

Intradiol Cleavage: The ring is broken between the two hydroxyl groups by a catechol 1,2-dioxygenase, yielding cis,cis-muconic acid derivatives.

Extradiol Cleavage: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase, producing 2-hydroxymuconic semialdehyde derivatives.

These ring-fission products are aliphatic acids that are further metabolized through established pathways (e.g., the β-ketoadipate pathway) into central metabolic intermediates, such as succinyl-CoA and acetyl-CoA, which can then be used for cell growth and energy. Radical oxidation can also lead to ring cleavage, forming various products like organic acids and aldehydes, though this is often a smaller component of environmental degradation compared to microbial action. nih.gov

Anaerobic Biodegradation Pathways

In the absence of oxygen, the biodegradation of aromatic amines is significantly more challenging and proceeds through different mechanisms. The aromatic ring of compounds like this compound is generally resistant to anaerobic cleavage. While some studies suggest that aromatic amines may not be entirely recalcitrant under methanogenic conditions, their degradation is typically slow and often incomplete. core.ac.uk

Anaerobic transformation is more likely to involve the substituents on the aromatic ring rather than the ring itself. Potential initial anaerobic biotransformation steps for this compound could include:

N-Dealkylation: The removal of the ethyl group from the nitrogen atom.

Deamination: The removal of one or both amino groups, although this is a less common initial step for aromatic amines under anaerobic conditions.

For some aromatic compounds with ethyl groups, such as ethylbenzene, anaerobic degradation by denitrifying or sulfate-reducing bacteria has been shown to proceed via the addition of the ethyl group's benzylic carbon to fumarate. nih.govnih.gov However, the presence of two electron-donating amino groups on the benzene ring of this compound significantly alters its electronic properties, making it unclear if this pathway is viable. Complete mineralization to CO2 and methane (B114726) is considered unlikely in most anaerobic environments, leading to the potential for persistence of the parent compound or its partially transformed metabolites.

Environmental Partitioning and Transport Mechanisms

The distribution of this compound in the environment is governed by its physical and chemical properties, which influence its partitioning between air, water, soil, and sediment.

Volatilization from Water and Soil Compartments

Volatilization describes the transfer of a chemical from a liquid or solid phase to the gas phase. This process is controlled by a compound's vapor pressure and its Henry's Law constant. For this compound, these values are not experimentally documented, but can be estimated based on related compounds.

Aromatic diamines, such as m-phenylenediamine, are solids at room temperature and possess very low vapor pressures due to strong intermolecular hydrogen bonding between the amino groups. While the addition of an N-ethyl group may slightly increase volatility compared to the parent diamine, this compound is still expected to have a low vapor pressure and a low Henry's Law constant. This indicates a negligible tendency to volatilize from water or moist soil surfaces.

Table 1: Physicochemical Properties of Structurally Related Aromatic Amines

| Compound | Molecular Weight (g/mol) | Water Solubility | Vapor Pressure | Henry's Law Constant (atm-m³/mol) |

|---|---|---|---|---|

| Aniline | 93.13 | 36,000 mg/L | 66.7 Pa @ 25°C | 2.18 x 10⁻⁷ |

| m-Phenylenediamine | 108.14 | 351,000 mg/L | 1.4 Pa @ 25°C | 1.15 x 10⁻⁹ |

| p-Phenylenediamine | 108.14 | 40,000 mg/L @ 24°C | <1 mmHg @ 20°C | 2.07 x 10⁻⁹ |

Data sourced from publicly available chemical databases. Values for phenylenediamines indicate very low volatility.

Sorption to Environmental Solids (e.g., Soil, Sediment)

The tendency of this compound to bind to soil and sediment particles is a critical factor in its environmental mobility. This process, known as sorption, is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value signifies strong binding and limited mobility. chemsafetypro.comecetoc.org

Aromatic amines exhibit complex sorption behavior. They can partition into the organic matter of soil, a process driven by hydrophobic interactions. Additionally, the basic amino groups can become protonated (positively charged) under typical environmental pH conditions. This allows for strong electrostatic interactions with negatively charged surfaces of clay minerals and organic matter, a process known as cation exchange.

Given its two polar amino groups, this compound is expected to have a moderate to high Koc value. The sorption will be highly dependent on the soil's organic carbon content, clay content, and pH. Lower pH values would increase protonation and enhance sorption via cation exchange.

Table 2: Estimated Environmental Partitioning Behavior of this compound

| Environmental Process | Expected Behavior | Governing Properties | Key Environmental Factors |

|---|---|---|---|

| Volatilization | Low | Low Vapor Pressure, Low Henry's Law Constant | Temperature, Air/Water Interface |

| Sorption to Soil/Sediment | Moderate to High | Koc, pKa | Soil Organic Carbon, Clay Content, pH |

| Leaching to Groundwater | Low to Moderate | Koc, Water Solubility | Soil Type, Rainfall, pH |

Leaching Potential to Groundwater Systems

The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely proportional to its sorption coefficient. chemsafetypro.com Due to the expected moderate-to-high sorption (Koc) of this compound to soil particles, its vertical mobility is likely to be limited.

Compounds that are strongly bound to soil are less available in the soil water to be transported downwards. Therefore, this compound is predicted to have a low to moderate leaching potential. In soils with high organic matter or clay content, the compound would be significantly retarded, minimizing the risk to groundwater. Conversely, in sandy soils with low organic matter and low cation exchange capacity, mobility could be higher.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.